molecular formula C20H22ClF3N4O B047810 Flibanserina clorhidrato CAS No. 147359-76-0

Flibanserina clorhidrato

Número de catálogo: B047810
Número CAS: 147359-76-0
Peso molecular: 426.9 g/mol
Clave InChI: XGAGFLQFMFCIHZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis Bioquímico

Biochemical Properties

Flibanserin hydrochloride has a high affinity for serotonin 5-HT1A and 5-HT2A receptors . It acts as an agonist on 5-HT1A and an antagonist on 5-HT2A . This dual action results in the lowering of serotonin levels in the brain and an increase in norepinephrine and dopamine neurotransmitters . These interactions with enzymes and proteins play a crucial role in the biochemical reactions involving Flibanserin hydrochloride.

Cellular Effects

Flibanserin hydrochloride influences cell function by modulating the levels of key neurotransmitters. By reducing serotonin levels and increasing norepinephrine and dopamine, it can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Flibanserin hydrochloride is attributed to its interaction with serotonin receptors in the brain. It acts as an agonist on 5-HT1A and an antagonist on 5-HT2A . This results in a decrease in serotonin levels and an increase in dopamine and norepinephrine levels, all of which may play a part in reward processing .

Dosage Effects in Animal Models

In animal models, Flibanserin hydrochloride has shown antidepressant-like effects at certain dosages . For instance, it showed an antidepressant-like effect in the distress-induced calls in chicks at 5 mg/kg and in the muricidal test at 16 and 32 mg/kg .

Metabolic Pathways

Flibanserin hydrochloride is primarily metabolized via CYP3A4, with CYP2C19 contributing to a lesser extent . There is minimal involvement of CYP1A2, CYP2B6, CYP2C8, CYP2C9, or CYP2D6 . At least 35 metabolites of Flibanserin hydrochloride are produced, two of which reach plasma concentrations as high as the parent drug .

Análisis De Reacciones Químicas

Tipos de Reacciones

El hidrocloruro de flibanserina experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Las reacciones se llevan a cabo típicamente bajo temperaturas y niveles de pH controlados para asegurar la formación del producto deseado .

Principales Productos Formados

Actividad Biológica

Flibanserin hydrochloride, marketed as Addyi, is a pharmacological agent approved by the FDA for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. Its unique mechanism of action involves modulation of serotonin and dopamine pathways in the brain, which are crucial for sexual desire and arousal.

Flibanserin is classified as a 5-hydroxytryptamine (serotonin) 1A agonist and a 5-HT2A antagonist . It also exhibits weak antagonism at 5-HT2B , 5-HT2C , and dopamine D4 receptors . This dual action results in a decrease in serotonin levels while increasing dopamine and norepinephrine levels, which is believed to restore a healthy sexual response by balancing excitatory and inhibitory influences in the brain's neurocircuitry .

Pharmacokinetics

  • Bioavailability : 33% after oral administration.
  • Peak Concentration : Achieved approximately 0.75 hours post-dose.
  • Half-Life : About 11 hours; increases to 26 hours in patients with mild hepatic impairment.
  • Protein Binding : Approximately 98%, primarily to serum albumin.
  • Metabolism : Mainly via CYP3A4, with several inactive metabolites produced .

Table 1: Pharmacokinetic Properties of Flibanserin

PropertyValue
Oral Bioavailability33%
Peak Plasma Concentration~419 ng/mL
Half-Life~11 hours
Protein Binding~98%
Major Metabolic PathwayCYP3A4

Clinical Efficacy

Flibanserin's efficacy has been evaluated through multiple clinical trials, demonstrating its potential benefits in enhancing sexual desire among women diagnosed with HSDD.

Key Findings from Clinical Trials

  • Efficacy Outcomes :
    • Increase in the number of satisfying sexual events (SSEs).
    • Improvement in sexual desire measured via eDiary and the Female Sexual Function Index (FSFI) .
  • Meta-Analysis Results :
    • Pooled mean differences for SSE change from baseline were noted to be statistically significant:
      • SSEs: Mean difference of 0.49 (95% CI, 0.32-0.67).
      • eDiary sexual desire: Mean difference of 1.63 (95% CI, 0.45-2.82).
      • FSFI desire: Mean difference of 0.27 (95% CI, 0.17-0.38) .
  • Adverse Effects :
    • Common adverse events included dizziness, somnolence, nausea, and fatigue.
    • Risk ratios indicated a significantly higher likelihood of these side effects compared to placebo .

Table 2: Summary of Clinical Trial Data

Study NamePopulation TypeTreatment DurationFlibanserin DosePlacebo Group SizePrimary Outcome Measure
VIOLETPremenopausal Women24 weeks100 mg qhs398SSEs
DAISYPremenopausal Women24 weeks50 mg BID399FSFI Desire
SNOWDROPPostmenopausal Women24 weeks100 mg qhs480SSEs

Case Studies and Observations

Several case studies have highlighted flibanserin's impact on women's sexual health:

  • A study involving 1,238 women showed that flibanserin treatment resulted in an average weight loss of −1.4 kg , indicating potential metabolic effects alongside its primary action on sexual desire .
  • In another analysis focusing on postmenopausal women, significant improvements were reported in sexual function metrics compared to placebo, although flibanserin remains unapproved for this demographic by the FDA .

Propiedades

IUPAC Name

3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O.ClH/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28;/h1-7,14H,8-13H2,(H,24,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAGFLQFMFCIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147359-76-0
Record name Flibanserin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147359760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLIBANSERIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96XTC36K1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flibanserin hydrochloride
Reactant of Route 2
Reactant of Route 2
Flibanserin hydrochloride
Reactant of Route 3
Flibanserin hydrochloride
Reactant of Route 4
Flibanserin hydrochloride
Reactant of Route 5
Reactant of Route 5
Flibanserin hydrochloride
Reactant of Route 6
Flibanserin hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.